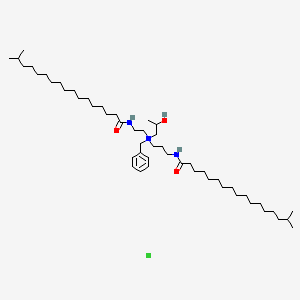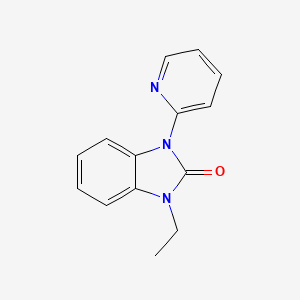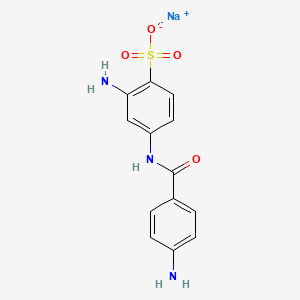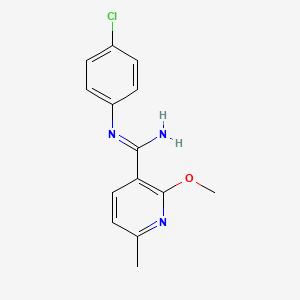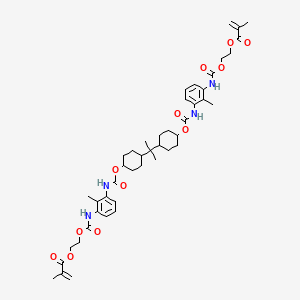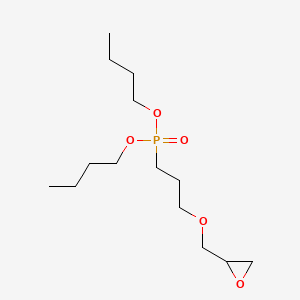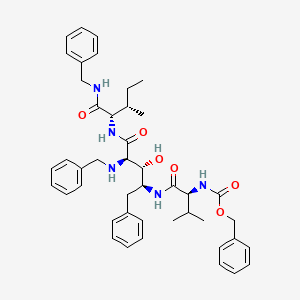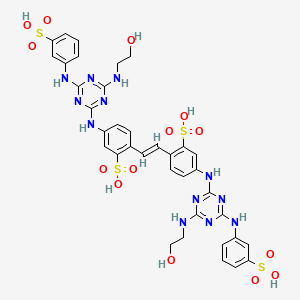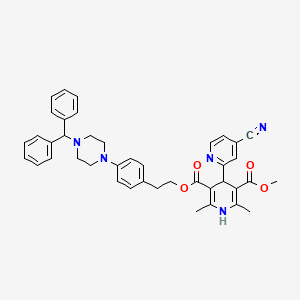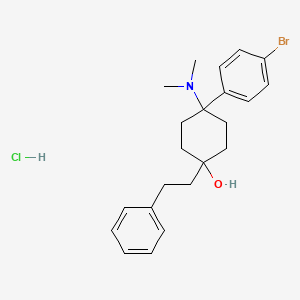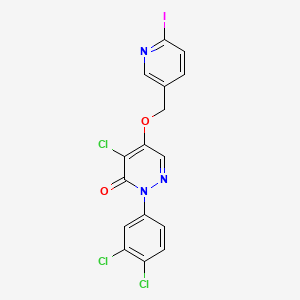
3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, providing a way to create analogs with varied properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted pyridazinone derivatives with potential biological activities.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the pyridazinone family are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
In medicinal chemistry, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-
- 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-methoxy-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-chloro-2-(3,4-dichlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of the iodine and pyridinyl groups, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic profile.
属性
CAS 编号 |
122322-18-3 |
|---|---|
分子式 |
C16H9Cl3IN3O2 |
分子量 |
508.5 g/mol |
IUPAC 名称 |
4-chloro-2-(3,4-dichlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H9Cl3IN3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(19)13(7-22-23)25-8-9-1-4-14(20)21-6-9/h1-7H,8H2 |
InChI 键 |
JJGOVOLGDBTXSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


